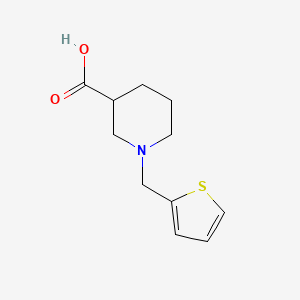

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid group.

Métodos De Preparación

The synthesis of 1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a thiophen-2-ylmethyl halide under basic conditions.

Análisis De Reacciones Químicas

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid has garnered attention for its potential as a pharmacophore in drug design. Its applications include:

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, making it a candidate for treating inflammatory diseases such as arthritis.

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential therapeutic uses in treating infections .

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, with significant cytotoxic effects observed in studies involving human cancer cell lines.

Material Science

Thiophene derivatives, including this compound, are utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties make them valuable for advancing technologies in electronics and optoelectronics.

Biological Research

The compound is investigated for its interactions with various biological targets, including:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, which is particularly relevant in inflammatory pathways .

- Receptor Modulation : The compound may modulate receptor activity by interacting with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Antimicrobial Study

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.

Anti-inflammatory Research

Research highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its utility in managing inflammatory conditions.

Anticancer Evaluation

In another study involving human cancer cell lines (e.g., MCF-7 and HCT116), the compound showed significant cytotoxic effects with IC50 values indicating its potency compared to established chemotherapeutics like Doxorubicin .

Mecanismo De Acción

The mechanism of action of 1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can also modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparación Con Compuestos Similares

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid can be compared with other thiophene derivatives:

Thiophene-2-carboxylic Acid: This compound lacks the piperidine ring but shares the thiophene and carboxylic acid functionalities.

Thiophene-3-carboxylic Acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at a different position on the thiophene ring.

Piperidine-3-carboxylic Acid: This compound lacks the thiophene group but shares the piperidine and carboxylic acid functionalities.

This compound stands out due to its unique combination of a thiophene ring and a piperidine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H13N1O2S

- Molecular Weight : 235.30 g/mol

The compound features a piperidine ring substituted with a thiophene group, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity by interacting with various receptors, influencing signal transduction pathways critical for various biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It shows promise in reducing inflammation markers in cell cultures, which could be beneficial for conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity. The results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anti-inflammatory Research : A research article focused on the anti-inflammatory properties of thiophene derivatives highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its utility in managing inflammatory diseases .

- Anticancer Evaluation : In another study, this compound was tested against human cancer cell lines (e.g., MCF-7 and HCT116). The compound showed significant cytotoxic effects, with IC50 values indicating its potency compared to established chemotherapeutics like Doxorubicin .

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJNATRFOTXJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.